molecular formula C9H12N2O3S B1417543 (4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid CAS No. 887040-49-5

(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid

Cat. No. B1417543
M. Wt: 228.27 g/mol
InChI Key: HOSYMAZROFACBF-UHFFFAOYSA-N
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Description

The compound “(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid” is a product used for proteomics research . The molecular formula for this compound is C11H16N2O3S .

Scientific Research Applications

1. Polymorphic Forms and Crystal Structure

A study identified a new polymorphic form of 2-(pyrimidin-2-ylsulfanyl)acetic acid, showing that unlike the previously known orthorhombic form, the molecules in this form are not planar. This discovery contributes to understanding the structural diversity and potential applications in crystal engineering (Silva et al., 2011).

2. Synthesis and Structural Properties

Research has been conducted on the synthesis of pyrimidin-2-ylamides of various compounds, with a focus on their structural properties and potential for microbiological investigation. This includes the study of compounds like 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids and their pyrimidin-2-ylamides (Ukrainets et al., 2009).

3. Nucleophilic and Electrophilic Reactions

Research explored nucleophilic and electrophilic reactions of isomeric methyl esters of pyrimidinyloxy acetic acid and pyrimidinyl acetic acid. The study focused on synthesizing carboxyl-group derivatives and derivatives with substituents at the pyrimidine ring's position 5 (Vainilavichyus et al., 1992).

4. Synthesis of Pyrimidine Derivatives

A study focused on the synthesis of pyrimidine-5-carbonitrile derivatives, demonstrating their potential for use in various applications, including as anticonvulsants (Shaquiquzzaman et al., 2012).

5. Synthesis of Pyrimidinyl Acetic Acid Derivatives

The synthesis and evaluation of the ionization of 2-(pyrimidin-2'-yl)acetic acid and its derivatives have been investigated, revealing insights into their chemical properties and potential applications (Brown & Waring, 1978).

6. Synthesis of Novel Derivatives

Research has been conducted on synthesizing novel derivatives of pyrimidin-2-yl)acetic acid, exploring their potential applications in various fields, such as medicinal chemistry and material science (Rudyakova et al., 2008).

properties

IUPAC Name

2-[(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-5(2)6-3-7(12)11-9(10-6)15-4-8(13)14/h3,5H,4H2,1-2H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSYMAZROFACBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid
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(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid
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(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid
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(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid

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